N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
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Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide, also known as CP-945598, is a selective antagonist of the cannabinoid receptor 1 (CB1). It is a potential therapeutic agent for several diseases, including obesity, diabetes, and addiction.
Scientific Research Applications
Anticancer Potential and Enzyme Inhibition
Research has demonstrated that pyrazole derivatives, similar in structure to the mentioned compound, have been synthesized and evaluated for their cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell division. These compounds exhibited promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells. Molecular docking studies further supported their potential mechanism of action through the inhibition of topoisomerase IIα, suggesting their application as anticancer agents (Alam et al., 2016).
Synthesis and Cytotoxicity Evaluation
Another study focused on the synthesis and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, also showing significant cytotoxic effects against various human cancer cell lines, including HeLa, NCI-H460, PC-3 (prostate cancer), and NIH-3T3 (mouse embryo fibroblasts) cell lines. These compounds displayed moderate to high cytotoxicity, with certain analogs outperforming the standard drug etoposide, highlighting the potential of these compounds in cancer treatment (Alam et al., 2018).
Molecular Design for Therapeutic Applications
Further research on pyrazole derivatives involved their design, synthesis, and biological evaluation for anticancer and anti-inflammatory activities. The studies have identified compounds with significant cytotoxicity against cancer cell lines and potential anti-inflammatory properties, indicating their relevance in developing new therapeutic strategies for cancer and inflammation-related conditions (Ananda et al., 2017).
Antimicrobial and Antifungal Activities
Moreover, research into the synthesis and biological evaluation of novel heterocyclic compounds containing sulfonamido moiety has shown promising antibacterial and antifungal activities. These findings suggest the potential use of such compounds in treating infections and enhancing the antibiotic arsenal against resistant strains (Azab et al., 2013).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-2-20(17-6-4-3-5-7-17)23(28)25-14-15-27-22(19-8-9-19)16-21(26-27)18-10-12-24-13-11-18/h3-7,10-13,16,19-20H,2,8-9,14-15H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKJVNOSMBRVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide |
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